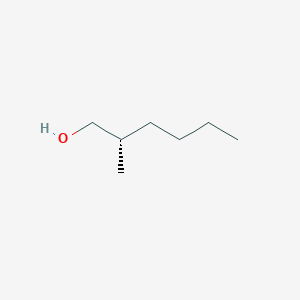(2S)-2-Methyl-1-hexanol
CAS No.:
Cat. No.: VC17984125
Molecular Formula: C7H16O
Molecular Weight: 116.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H16O |
|---|---|
| Molecular Weight | 116.20 g/mol |
| IUPAC Name | (2S)-2-methylhexan-1-ol |
| Standard InChI | InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | LCFKURIJYIJNRU-ZETCQYMHSA-N |
| Isomeric SMILES | CCCC[C@H](C)CO |
| Canonical SMILES | CCCCC(C)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(2S)-2-Methyl-1-hexanol features a six-carbon backbone with a methyl group branching at the second carbon and a hydroxyl group at the terminal position. Its IUPAC name, (2S)-2-methylhexan-1-ol, reflects its stereochemistry, where the chiral center at C2 adopts an S-configuration . The compound’s structure is represented by the SMILES notation , and its InChIKey identifier is .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 116.20 g/mol | |
| CAS Registry Number | 66050-99-5 | |
| SMILES | ||
| InChIKey | LCFKURIJYIJNRU-ZETCQYMHSA-N |
Stereochemical Considerations
The S-configuration at C2 distinguishes this enantiomer from its R-counterpart, (2R)-2-methyl-1-hexanol (CAS: 66050-98-4) . Chirality influences its interactions in asymmetric synthesis and biological systems, as enzymes and receptors often exhibit stereoselectivity .
Physicochemical Properties
Thermodynamic and Physical Constants
Experimental data from NIST and PubChem reveal critical physical properties:
Table 2: Physical Properties of (2S)-2-Methyl-1-Hexanol
The compound’s low melting point and moderate boiling point align with trends observed in branched alcohols, where branching reduces intermolecular van der Waals forces compared to linear isomers .
Nuclear Magnetic Resonance (NMR)
While specific NMR data for (2S)-2-methyl-1-hexanol are scarce in publicly available literature, analogous alcohols exhibit characteristic -NMR signals:
-
δ 0.8–1.0 ppm: Methyl groups adjacent to the chiral center.
-
δ 1.2–1.6 ppm: Methylene protons in the alkyl chain.
Infrared (IR) Spectroscopy
The IR spectrum likely shows a broad O–H stretch near 3300 cm⁻¹ and C–O stretches around 1050–1150 cm⁻¹, consistent with primary alcohols .
Synthesis and Production
Hydroboration-Oxidation of Alkenes
(2S)-2-Methyl-1-hexanol can be synthesized via hydroboration-oxidation of 1-hexene derivatives. This anti-Markovnikov addition reaction proceeds with syn stereochemistry, yielding the alcohol with high regioselectivity . For example, hydroboration of 2-methyl-1-pentene with borane () followed by oxidation with generates the target alcohol .
Catalytic Methods
Recent advances highlight the use of heterogeneous catalysts for greener synthesis. Patankar and Yadav (2017) demonstrated a Cu/Mg/Al mixed metal oxide catalyst for converting n-propanal into 2-methyl-1-pentanol, a homolog of (2S)-2-methyl-1-hexanol . This cascade process involves aldol condensation followed by hydrogenation, offering a scalable route with >80% yield .
Table 3: Comparison of Synthesis Methods
| Method | Reactants | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Hydroboration-Oxidation | 2-Methyl-1-pentene | ~75% | ||
| Catalytic Aldol Condensation | n-Propanal | Cu/Mg/Al Oxide | >80% |
Applications and Industrial Relevance
Fragrance and Flavor Industry
(2S)-2-Methyl-1-hexanol is reported in the pheromone blends of Cataglyphis ants , suggesting potential as a bioactive compound in insect attractants. Its fruity, floral odor profile makes it a candidate for synthetic fragrances, though commercial use remains exploratory .
Polymer Science
As a branched alcohol, it may serve as a chain terminator in polycondensation reactions, analogous to 2-ethylhexanol’s role in phthalate plasticizer production . The methyl branch disrupts crystallinity, enhancing flexibility in polymers like polyvinyl chloride (PVC) .
Solvent and Reaction Medium
With a boiling point of 168°C and moderate polarity, it acts as a high-boiling solvent in coatings and resins, though its adoption lags behind established solvents like 2-ethylhexanol .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume